N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(3-Chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a bis-amide backbone linked to a substituted thiazole ring and aromatic moieties. Its structure integrates a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenyl-substituted thiazole, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-13-5-7-16(12-17(13)24)27-22(29)21(28)25-10-9-20-14(2)26-23(32-20)15-6-8-18(30-3)19(11-15)31-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUUNPLPOWGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 641604-62-8
The thiazole moiety, along with the chlorinated phenyl groups, contributes to its biological activity. The presence of methoxy groups further enhances its solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The thiazole ring is known for its anticancer properties. Studies have shown that compounds containing thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Thiazole derivatives have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies have indicated that related compounds may inhibit inflammatory pathways, suggesting a potential for therapeutic applications in inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in tumor progression or bacterial growth.
- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole derivatives found that compounds with similar structural motifs exhibited potent cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells .
- Antibacterial Activity : In vitro tests revealed that thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several classes of bioactive molecules:
Functional Group Impact on Properties
- Thiazole vs. Thiadiazole/Triazole : The thiazole ring in the target compound may enhance π-π stacking interactions compared to thiadiazole or triazole systems, which are more electron-deficient .
- Substituent Effects: The 3,4-dimethoxyphenyl group likely increases hydrophilicity and hydrogen-bonding capacity relative to 4-methoxyphenyl (as in ) or non-methoxy analogs (e.g., ).
- Ethanediamide Linker : This rigid linker may improve metabolic stability compared to single-amide or ester-based linkers in analogs like those in .
Research Findings and Data
Hypothesized Pharmacological Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
